molecular formula C10H6O3 B6238523 3-ethynyl-5-formylbenzoic acid CAS No. 2418727-05-4

3-ethynyl-5-formylbenzoic acid

Cat. No. B6238523
CAS RN: 2418727-05-4
M. Wt: 174.2
InChI Key:
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Description

3-ethynyl-5-formylbenzoic acid, also known as 3-ethynylbenzoic acid, is a synthetic organic compound that has a wide range of applications in the field of science and research. It is an important precursor to a variety of compounds, including pharmaceuticals, dyes, and other materials. This compound is a valuable building block for the synthesis of complex molecules. Its unique structure and properties make it an attractive choice for a variety of research applications.

Scientific Research Applications

3-ethynyl-5-formylbenzoic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, dyes, and other materials. In addition, it has been used in the synthesis of fluorescent probes, in the development of drug delivery systems, and in the synthesis of polymers. It has also been used in the synthesis of bioactive molecules, such as peptides and proteins.

Mechanism of Action

3-ethynyl-5-formylbenzoic acid is a versatile synthetic organic compound with a wide range of applications in scientific research. It acts as an electrophile in the Friedel-Crafts acylation reaction, and as a nucleophile in the Grignard reaction. In the Friedel-Crafts acylation reaction, an acyl chloride is reacted with an aromatic compound to produce an acylated product. In the Grignard reaction, a Grignard reagent reacts with an aldehyde or ketone to form a carboxylic acid.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anti-cancer effects. It has also been studied for its potential to reduce the risk of cardiovascular disease. In addition, it has been studied for its potential to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-ethynyl-5-formylbenzoic acid has several advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is also sensitive to moisture and light and can be easily hydrolyzed in the presence of water.

Future Directions

There are several potential future directions for the use of 3-ethynyl-5-formylbenzoic acid in scientific research. One potential direction is the development of new drug delivery systems using this compound as a starting material. In addition, it could be used in the synthesis of new polymers and novel fluorescent probes. It could also be used in the development of new antibiotics and other bioactive molecules. Finally, it could be used in the development of new materials for use in industrial applications.

Synthesis Methods

3-ethynyl-5-formylbenzoic acid can be synthesized by a variety of methods. The most commonly used methods are the Friedel-Crafts acylation reaction and the Grignard reaction. In the Friedel-Crafts acylation reaction, an acyl chloride is reacted with an aromatic compound to produce an acylated product. In the Grignard reaction, a Grignard reagent reacts with an aldehyde or ketone to form a carboxylic acid. Both of these reactions have been used to synthesize this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-5-formylbenzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-ethynylbenzoic acid", "2,4-dinitrophenylhydrazine", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "potassium permanganate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-ethynylbenzoic acid with acetic anhydride to form 4-(acetyloxy)ethynylbenzoic acid", "Step 2: Reduction of the nitro group of 2,4-dinitrophenylhydrazine with sodium borohydride to form 2,4-dinitrophenylhydrazine hydrazone", "Step 3: Condensation of 4-(acetyloxy)ethynylbenzoic acid with 2,4-dinitrophenylhydrazine hydrazone in the presence of sodium hydroxide to form 3-(2,4-dinitrophenylhydrazono)prop-2-yn-1-ol", "Step 4: Oxidation of 3-(2,4-dinitrophenylhydrazono)prop-2-yn-1-ol with potassium permanganate in the presence of sulfuric acid to form 3-(2,4-dinitrophenyl)prop-2-yn-1-ol", "Step 5: Acid-catalyzed dehydration of 3-(2,4-dinitrophenyl)prop-2-yn-1-ol to form 3-(2,4-dinitrophenyl)prop-2-yn-1-aldehyde", "Step 6: Reduction of the nitro group of 3-(2,4-dinitrophenyl)prop-2-yn-1-aldehyde with sodium borohydride to form 3-ethynyl-5-formylbenzoic acid" ] }

CAS RN

2418727-05-4

Molecular Formula

C10H6O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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